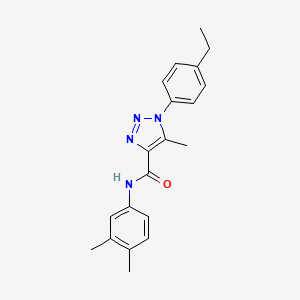![molecular formula C22H14ClFN2O4 B2568696 7-氯-1-(4-氟苯基)-6-甲基-2-(5-甲基异恶唑-3-基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮 CAS No. 874396-05-1](/img/structure/B2568696.png)
7-氯-1-(4-氟苯基)-6-甲基-2-(5-甲基异恶唑-3-基)-1,2-二氢色烯并[2,3-c]吡咯-3,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromeno ring, and an isoxazole ring . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular formula of the compound is C22H14ClFN2O4. It contains several heterocyclic rings, which can contribute to its potential biological activity .科学研究应用
Anticancer Research
The isoxazole and pyrrole moieties within the compound’s structure are known to exhibit anticancer properties. Research indicates that isoxazole derivatives can have a broad spectrum of pharmacological properties, including anticancer activity . They can inhibit the proliferation of cancer cells with minimal effects on normal cells. This compound could be investigated for its potential use in targeted cancer therapies, especially considering its structural similarity to other compounds with known anticancer activities.
Antimicrobial Studies
Compounds containing the pyrrole subunit have been used in the development of antibiotics . The presence of both pyrrole and isoxazole rings in this compound suggests it may have applications in the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria or fungi.
Anti-Inflammatory Drug Development
Isoxazole derivatives have been associated with anti-inflammatory properties . This compound could be a candidate for the synthesis of new anti-inflammatory drugs, potentially offering an alternative to current medications with fewer side effects.
Enzyme Inhibition
The pyrazole derivatives, which are structurally related to the compound , have shown the ability to inhibit various enzymes involved in cell division . This compound could be explored for its enzyme inhibitory activity, which might be useful in the treatment of diseases where cell proliferation is a factor, such as psoriasis or rheumatoid arthritis.
Neuroprotective Agents
Pyrrole derivatives have been identified as potential neuroprotective agents . This compound could be researched for its ability to protect nerve cells from damage or death in neurological disorders such as Alzheimer’s disease or Parkinson’s disease.
Antiviral Research
The structural features of this compound, particularly the isoxazole ring, have been linked to anti-HIV activity . It could be investigated for its potential use as an antiviral agent, possibly leading to new treatments for HIV or other viral infections.
Hypoglycemic Agents
Isoxazole derivatives have also been associated with hypoglycemic (blood sugar-lowering) effects . This compound could be studied for its potential application in the treatment of diabetes, especially type 2 diabetes, where insulin resistance is a key factor.
Cholesterol-Lowering Drugs
Pyrrole-containing compounds have been used in the development of cholesterol-lowering drugs . This compound’s structure suggests it might be beneficial in creating new medications that can help manage high cholesterol levels, thereby reducing the risk of cardiovascular diseases.
作用机制
Target of Action
Pyrrole-containing compounds, like “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, are known to have diverse biological targets. They are found in many natural products and marketed drugs . They have been reported to have various therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Mode of Action
Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (hiv-1) and cellular dna polymerases protein kinases .
Biochemical Pathways
Without specific studies on “7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”, it’s hard to determine the exact biochemical pathways this compound affects. Pyrrole-containing compounds are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole-containing compounds are known to have a wide range of biological effects, including anticancer, anti-inflammatory, antiviral, and antituberculosis activities .
属性
IUPAC Name |
7-chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O4/c1-10-7-16-14(9-15(10)23)20(27)18-19(12-3-5-13(24)6-4-12)26(22(28)21(18)29-16)17-8-11(2)30-25-17/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWPPPXBQKOMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)C5=NOC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2568613.png)

![[1-(4-Methoxypyridin-2-yl)cyclohexyl]methanamine](/img/structure/B2568616.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2568625.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(5-tert-butyltetrazol-2-yl)acetamide;hydrochloride](/img/structure/B2568626.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-7-yl]acetic acid](/img/structure/B2568627.png)
![3-(phenylthio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2568628.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)